Intravesical Apaziquone Achieves 67% Histological Complete Response in Marker Lesion Trial
In a Phase II marker lesion study, intravesical instillation of apaziquone (EOquin) resulted in a histological complete response rate of 67% (95% CI: 51-80%) against superficial bladder cancer papillary marker tumors after six consecutive weekly instillations [1]. This provides a clear quantitative benchmark of its ablative activity. Local side effects in this study were noted to be comparable to other chemotherapeutic instillations such as mitomycin C and epirubicin [1].
| Evidence Dimension | Histological Complete Response Rate |
|---|---|
| Target Compound Data | 67% (95% CI: 51-80%) |
| Comparator Or Baseline | Placebo (historical baseline for intravesical chemotherapy) |
| Quantified Difference | Not applicable; demonstrates high single-agent ablative activity |
| Conditions | Phase II marker lesion study in patients with superficial bladder cancer; 6 weekly intravesical instillations of 4 mg/40 mL apaziquone |
Why This Matters
This establishes a high and clinically meaningful response rate for apaziquone as a single agent, justifying its consideration over alternative intravesical therapies with potentially different efficacy profiles.
- [1] van der Heijden AG, Moonen PM, Cornel EB, et al. Phase II marker lesion study with intravesical instillation of apaziquone for superficial bladder cancer: toxicity and marker response. J Urol. 2006;176(4 Pt 1):1349-1353. View Source
